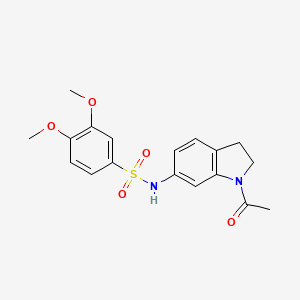

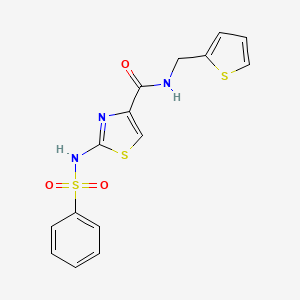

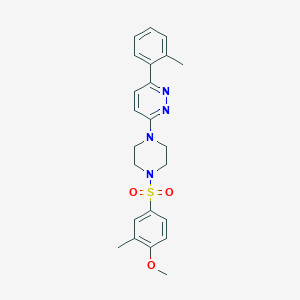

![molecular formula C18H18N2O5S B3203486 N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021259-15-3](/img/structure/B3203486.png)

N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Descripción general

Descripción

“N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are famous antibacterial drugs due to their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .

Molecular Structure Analysis

The molecular structure of “N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Aplicaciones Científicas De Investigación

Antibacterial Activity

The antibacterial potential of this compound has been investigated through biofilm inhibition studies against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. Notably, two of the derivatives demonstrated significant inhibition of these bacterial strains. This suggests that N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could be explored further as an antibacterial agent .

Hemolytic Study

In terms of safety, most of the newly synthesized molecules were found to be mildly cytotoxic. This characteristic makes them potentially suitable for use as safe antibacterial agents. The balance between antibacterial efficacy and minimal cytotoxicity is crucial for therapeutic applications .

Antifungal Properties

Sulfonamides, including this compound, have been employed as antifungal agents due to their low cost, low toxicity, and effectiveness against various infections. Investigating its antifungal activity could reveal additional therapeutic applications .

Anti-Inflammatory Potential

Sulfonamides are known for their anti-inflammatory properties. Given the structural features of this compound, it might exhibit anti-inflammatory effects, making it relevant for inflammatory conditions .

Carbonic Anhydrase Inhibition

Sulfonamides have been reported to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Exploring whether N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide shares this property could open up new avenues for its use .

Potential CNS-Related Activity

Some sulfonamide derivatives exhibit central nervous system (CNS)-related effects. Further research could explore whether this compound interacts with CNS receptors or pathways, potentially leading to novel therapeutic applications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing it, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

Sulfonamides affect the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA and dihydropteroate diphosphate to dihydropteroate, a precursor of folic acid. This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Result of Action

The compound’s antibacterial activity has been demonstrated in studies . It has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also influence its pharmacokinetics .

Propiedades

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-13-2-3-14(10-16(13)20)19-26(22,23)15-4-5-17-18(11-15)25-9-8-24-17/h2-5,10-11,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWZEVNBDXPITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

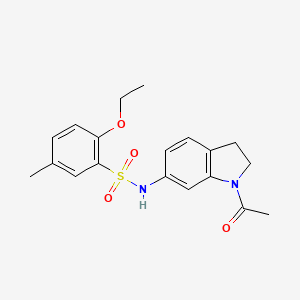

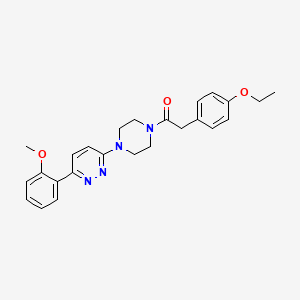

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203413.png)

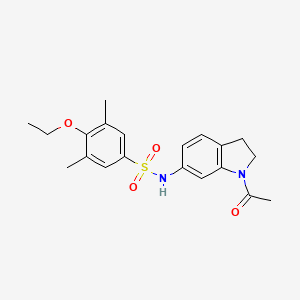

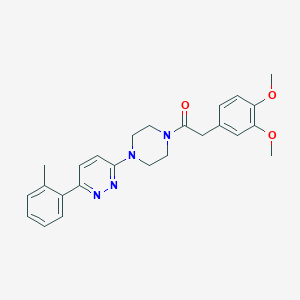

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)

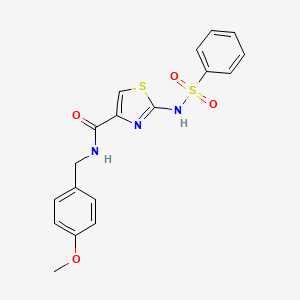

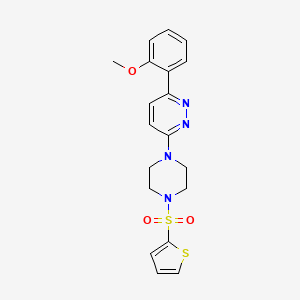

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)

![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)